Cas no 1235615-42-5 (1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide)

1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide
- VU0635449-1
- AKOS024497929
- 1235615-42-5
- F5097-2571
- 1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide
- 1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide
-
- インチ: 1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25)
- InChIKey: OJMNDACTKHUYPK-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(C(NC2C=CC(CC(NCC(F)(F)F)=O)=CC=2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 421.12831185g/mol
- 同位素质量: 421.12831185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 648
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 104Ų
1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5097-2571-20μmol |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-2mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-40mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-1mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-50mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-5mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-15mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-75mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-30mg |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5097-2571-2μmol |
1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |
1235615-42-5 | 2μmol |
$57.0 | 2023-09-10 |
1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamideに関する追加情報
Introduction to 1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide (CAS No. 1235615-42-5)
1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1235615-42-5, represents a convergence of advanced chemical synthesis and medicinal innovation. The molecular structure incorporates several key functional groups, including a methanesulfonyl moiety, a piperidine ring, and a phenyl group substituted with a (2,2,2-trifluoroethyl)carbamoylmethyl side chain. These elements collectively contribute to the compound's complex reactivity and biological profile.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the methanesulfonyl group at the amide position enhances the electrophilicity of the molecule, making it a valuable intermediate in further derivatization. The piperidine ring is known for its presence in numerous pharmacologically active agents due to its ability to modulate receptor interactions and improve oral bioavailability. Additionally, the phenyl ring with the (2,2,2-trifluoroethyl)carbamoylmethyl substituent introduces fluorine atoms, which are often employed in drug design to enhance metabolic stability and binding affinity.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage fluorinated aromatic compounds for their enhanced pharmacokinetic properties. The incorporation of fluorine into pharmaceuticals can lead to increased lipophilicity, reduced metabolic clearance, and improved target specificity. This compound exemplifies such innovation by combining a fluorinated side chain with a piperidine scaffold, creating a potential scaffold for drug discovery programs targeting neurological and inflammatory disorders.
The biological activity of 1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide has been explored in several preclinical studies. Its structural motif suggests potential interactions with neurotransmitter receptors and enzymes involved in pain signaling and inflammation. Preliminary research indicates that this compound may exhibit inhibitory effects on certain kinases and ion channels, making it a candidate for further investigation in therapeutic contexts such as chronic pain management and neurodegenerative diseases.
The< strong>piperidine core is particularly noteworthy for its prevalence in successful drugs like gabapentin and pregabalin, which are used to treat neuropathic pain and seizures. By appending the specific substituents found in this compound, researchers aim to fine-tune its pharmacological profile for improved efficacy and reduced side effects. The< strong>(2,2,2-trifluoroethyl)carbamoylmethyl group adds an additional layer of complexity, potentially influencing both the solubility and binding characteristics of the molecule.
The< strong>methanesulfonyl-substituted amide moiety is another critical feature that warrants detailed discussion. This group not only contributes to the overall charge distribution within the molecule but also serves as a point of attachment for further functionalization. In drug design, amides are frequently used due to their stability under physiological conditions and their ability to form hydrogen bonds with biological targets. The methanesulfonyl group enhances this functionality by increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions or condensation reactions.
The synthesis of this compound also highlights advancements in fluorinated chemistry techniques. The introduction of< strong>(2,2,2-trifluoroethyl)carbamoylmethyl groups requires specialized methodologies to ensure high yields and purity. These methods often involve protecting group strategies and carefully controlled reaction environments to prevent unwanted side reactions. The ability to incorporate such complex fluorinated structures underscores the growing sophistication of synthetic organic chemistry in producing molecules with tailored properties.
In conclusion, 1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide (CAS No.< strong>1235615-42-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition positions it as a promising candidate for further exploration in drug discovery efforts targeting neurological and inflammatory disorders. The combination of< strong>piperidine,< strong>(2,2,2-trifluoroethyl)carbamoylmethyl,and< strong>methanesulfonyl-substituted amide functionalities offers a rich platform for medicinal chemists to develop next-generation therapeutics.
1235615-42-5 (1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide) Related Products
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
- 1214354-44-5(2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)




